Valsartan Isopropyl Ester
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Description
Valsartan Isopropyl Ester is a derivative of Valsartan . Valsartan is an angiotensin II receptor blocker (ARB) that works by blocking a substance in the body that causes blood vessels to tighten. As a result, Valsartan relaxes the blood vessels and lowers blood pressure, which increases the supply of blood and oxygen to the heart .
Synthesis Analysis
The synthesis of Valsartan, a pharmaceutical agent used in antihypertensive therapy, has been described through five steps starting from 4’-methyl-2-cyanobiphenyl. The key step involved tetrazole ring formation catalyzed by Lewis acid . A continuous synthesis of a late-stage precursor of Valsartan in three steps has also been reported. The synthetic route involves N-acylation, Suzuki-Miyaura cross-coupling, and methyl ester hydrolysis .
Molecular Structure Analysis
The molecular formula of this compound is C27H35N5O3 . The chemical name is (S)-N-Valeryl-N-([2’-(1H-tetrazole-5-yl)biphen-7-yl]methyl)-valine isopropyl ester .
Physical and Chemical Properties Analysis
Valsartan is a white powder with an empirical formula of C24H29N5O3 and a molecular weight of 435.52g/mol . The molecular weight of this compound is 477.6 .
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
propan-2-yl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N5O3/c1-6-7-12-24(33)32(25(18(2)3)27(34)35-19(4)5)17-20-13-15-21(16-14-20)22-10-8-9-11-23(22)26-28-30-31-29-26/h8-11,13-16,18-19,25H,6-7,12,17H2,1-5H3,(H,28,29,30,31)/t25-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZXKMBYUPSRFW-VWLOTQADSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)OC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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